molecular formula C20H19D4NO4 B1574242 Naltrexone D4

Naltrexone D4

Cat. No. B1574242
M. Wt: 345.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naltrexone D4 is the deuterium labeled Naltrexone, which is an opioid receptor antagonist.

Scientific Research Applications

1. Effects on Drinking and Alcohol Craving

Naltrexone has been studied extensively for its effects on drinking behavior and alcohol craving, particularly in heavy drinkers who are not seeking treatment. In a study by Tidey et al. (2007), it was found that naltrexone reduced the percentage of drinking days in all participants and decreased heavy drinking days in individuals with specific polymorphisms in the D4 dopamine receptor (DRD4) gene (Tidey et al., 2007).

2. Impact on Psychosocial Intervention

Another research conducted by Oslin et al. (2008) suggests that the combination of naltrexone with psychosocial interventions, such as Cognitive-Behavioral Therapy (CBT), can impact the treatment of alcohol dependency, highlighting the importance of psychosocial components in treatment (Oslin et al., 2008).

3. Potential as an Anti-Inflammatory Agent

Younger et al. (2014) reviewed evidence suggesting that low-dose naltrexone (LDN) may act as a novel anti-inflammatory agent in the central nervous system, impacting conditions like fibromyalgia, Crohn’s disease, multiple sclerosis, and complex regional pain syndrome. This effect seems independent of naltrexone's activity on opioid receptors (Younger et al., 2014).

4. Modulation of Neural Activity and Brain Networks

A study by Kohno et al. (2019) indicated that naltrexone modulates neural activity at dopaminergic synapses and affects large-scale brain networks. This could be significant for understanding and treating substance use disorders, where an imbalance in reward and cognitive control networks is often observed (Kohno et al., 2019).

5. Immunomodulatory Applications

Li et al. (2018) explored the off-label usage of naltrexone, particularly LDN, in various autoimmune diseases and malignant tumors. LDN may exert its immunoregulatory activity by binding to opioid receptors in or on immune cells and tumor cells, indicating its potential as an immunomodulatory agent (Li et al., 2018).

properties

Molecular Formula

C20H19D4NO4

Molecular Weight

345.43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.